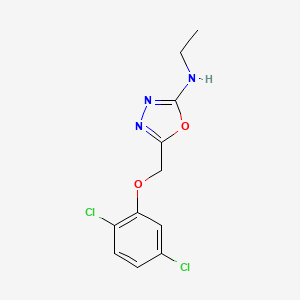

1,3,4-Oxadiazol-2-amine, 5-((2,5-dichlorophenoxy)methyl)-N-ethyl-

Description

The compound “1,3,4-Oxadiazol-2-amine, 5-((2,5-dichlorophenoxy)methyl)-N-ethyl-” is a heterocyclic molecule featuring a 1,3,4-oxadiazole core substituted with a (2,5-dichlorophenoxy)methyl group at position 5 and an ethylamine group at position 2. The 1,3,4-oxadiazole ring system is notable for its electron-deficient nature, which enhances its utility in medicinal chemistry and materials science due to its ability to engage in π-π stacking and hydrogen-bonding interactions . The N-ethyl group contributes to the compound’s pharmacokinetic profile by modulating basicity and metabolic stability.

Properties

CAS No. |

40056-70-0 |

|---|---|

Molecular Formula |

C11H11Cl2N3O2 |

Molecular Weight |

288.13 g/mol |

IUPAC Name |

5-[(2,5-dichlorophenoxy)methyl]-N-ethyl-1,3,4-oxadiazol-2-amine |

InChI |

InChI=1S/C11H11Cl2N3O2/c1-2-14-11-16-15-10(18-11)6-17-9-5-7(12)3-4-8(9)13/h3-5H,2,6H2,1H3,(H,14,16) |

InChI Key |

QESFBFZETJDDBC-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=NN=C(O1)COC2=C(C=CC(=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2,5-Dichlorophenoxy)methyl)-N-ethyl-1,3,4-oxadiazol-2-amine typically involves multiple steps. One common method starts with the preparation of 2,5-dichlorophenol, which can be synthesized from p-dichlorobenzene through a series of reactions including Friedel-Crafts acylation, Baeyer-Villiger oxidation, and hydrolysis . The 2,5-dichlorophenol is then reacted with chloromethyl methyl ether to form 2,5-dichlorophenoxy methyl chloride. This intermediate is further reacted with N-ethyl-1,3,4-oxadiazol-2-amine under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

5-((2,5-Dichlorophenoxy)methyl)-N-ethyl-1,3,4-oxadiazol-2-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Oxidized derivatives of the oxadiazole ring.

Reduction: Reduced amine derivatives.

Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various microorganisms by disrupting cell wall synthesis and metabolic pathways. The mechanism of action may involve enzyme inhibition critical for microbial survival .

Anticancer Potential

1,3,4-Oxadiazol derivatives have been synthesized and evaluated for their anticancer activities. Notably, compounds derived from this oxadiazol framework have shown promising results against various cancer cell lines:

- In vitro Studies : Certain derivatives demonstrated high potency in inhibiting the proliferation of leukemia cell lines (e.g., CCRF-CEM, K-562) at concentrations as low as .

- Broad-Spectrum Activity : Compounds containing sulfonamide moieties have exhibited broad-spectrum antiproliferative activity against multiple cancer types, including breast and melanoma cancers .

Photoactive Materials

The unique electronic properties of 1,3,4-Oxadiazoles make them suitable for applications in organic electronics. They can be utilized in the development of:

- Organic Light Emitting Diodes (OLEDs) : Their ability to emit light under electrical stimulation makes them candidates for OLED applications.

- Photovoltaic Cells : Their stability and light absorption characteristics can enhance the efficiency of solar cells.

Table of Antimicrobial and Anticancer Activities

| Compound Name | Activity Type | Target Organisms/Cell Lines | Inhibition Concentration |

|---|---|---|---|

| 1,3,4-Oxadiazol Derivative A | Antimicrobial | E. coli, S. aureus | MIC 31.25 μg/mL |

| 1,3,4-Oxadiazol Derivative B | Anticancer | CCRF-CEM (Leukemia) | |

| 1,3,4-Oxadiazol Derivative C | Anticancer | T-47 D (Breast Cancer) | 90.47% inhibition |

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various oxadiazol derivatives, it was found that those with halogen substitutions displayed enhanced activity against Gram-positive and Gram-negative bacteria. The presence of the dichlorophenoxy group was crucial for this enhanced activity.

Case Study 2: Anticancer Screening

A series of synthesized oxadiazole derivatives were screened against human cancer cell lines. One compound exhibited over 80% inhibition against multiple types of cancer cells at low concentrations. This study highlights the potential for developing new anticancer agents based on oxadiazole structures.

Mechanism of Action

The mechanism of action of 5-((2,5-Dichlorophenoxy)methyl)-N-ethyl-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, its interaction with cellular receptors may trigger apoptosis in cancer cells .

Comparison with Similar Compounds

Substituent Variations in 1,3,4-Oxadiazol-2-amine Derivatives

The target compound differs from analogues in both the aromatic substituent and the amine group. For example:

- N-(3,4-Dichlorophenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine (Compound 5n, ): Replaces the (2,5-dichlorophenoxy)methyl group with a pyridin-4-yl moiety. Exhibits distinct NMR shifts (δ7.54–11.26 ppm in $^1$H-NMR) and IR absorption bands (1635 cm$^{-1}$ for C=N stretching) compared to the target compound’s expected spectral profile .

- 5-(4-Bromophenyl)-N-(2-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-amine (A3, ):

- 5-(Furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine (): Substitutes the dichlorophenoxy group with a furan ring, reducing steric hindrance and enhancing π-π interactions in crystal packing .

Thiadiazole Analogues

Physicochemical Properties

*Estimated based on structural analogues.

Crystallographic and Spectroscopic Insights

- Crystal Packing: The furan-substituted oxadiazole () forms N–H⋯N hydrogen-bonded dimers and π-π stacking interactions, whereas dichlorophenoxy groups in the target compound may induce steric effects, reducing crystal symmetry .

- Spectroscopic Signatures: The dichlorophenoxy group is expected to produce distinct $^{13}$C-NMR signals (~120–140 ppm for aromatic carbons) and IR bands near 1250 cm$^{-1}$ (C–O–C stretching) .

Biological Activity

1,3,4-Oxadiazoles are a class of heterocyclic compounds that have gained attention due to their diverse biological activities. The compound 1,3,4-Oxadiazol-2-amine, 5-((2,5-dichlorophenoxy)methyl)-N-ethyl- has been studied for its potential therapeutic applications, particularly in anticancer and antimicrobial fields. This article presents an overview of the biological activities of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of 1,3,4-Oxadiazol-2-amine, 5-((2,5-dichlorophenoxy)methyl)-N-ethyl- is characterized by the presence of an oxadiazole ring substituted with a dichlorophenoxy group and an ethyl amine moiety. Its molecular formula is , with a molecular weight of approximately 364.20 g/mol .

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer properties. The compound has shown promising results against various cancer cell lines:

| Cell Line | IC50 (µM) | Growth Inhibition (%) |

|---|---|---|

| PC-3 (Prostate) | 0.67 | 95.70 |

| HCT-116 (Colon) | 0.80 | 94.50 |

| ACHN (Renal) | 0.87 | 93.20 |

These findings indicate that the compound effectively inhibits cancer cell proliferation at low concentrations .

Antimicrobial Activity

The oxadiazole derivatives have also been investigated for their antimicrobial properties. The compound demonstrated activity against a range of bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

These results suggest that the compound possesses significant antibacterial activity compared to standard antibiotics .

The proposed mechanisms behind the biological activities of oxadiazole derivatives include:

- Inhibition of Enzymatic Activity : Some studies suggest that these compounds inhibit key enzymes involved in cancer cell proliferation and survival pathways.

- Induction of Apoptosis : Certain derivatives have been shown to induce apoptosis in cancer cells through various signaling pathways.

- Antimicrobial Action : The mechanism may involve disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism .

Case Studies

- Anticancer Efficacy in Preclinical Models : A study conducted on mice bearing tumor xenografts treated with the oxadiazole derivative showed a significant reduction in tumor size compared to control groups.

- Clinical Trials for Antimicrobial Properties : A phase II clinical trial evaluating the efficacy of related oxadiazole compounds against drug-resistant bacterial infections reported promising results with minimal side effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.